(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: is a complex organic compound that features a combination of fluorinated aromatic rings and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorinated aromatic ring enhances its binding affinity and selectivity towards biological targets .
Medicine: In medicinal chemistry, (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is studied for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets .
Industry: In the industrial sector, this compound can be used in the development of new materials with specialized properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity, while the piperidine moiety contributes to its overall stability and bioavailability. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects .
Comparison with Similar Compounds
- (3-Chloro-4-fluorophenyl)(4-fluoro-4-((((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone
- (4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness: Compared to similar compounds, (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone stands out due to its specific combination of fluorinated aromatic rings and a piperidine moiety. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-13-2-3-14(12-17(13)19)18(22)21-10-6-16(7-11-21)23-15-4-8-20-9-5-15/h2-5,8-9,12,16H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAVCVCPYXWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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